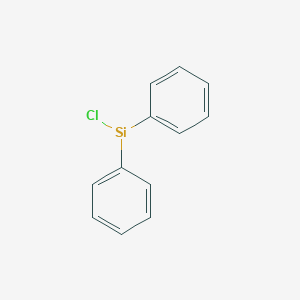
4,4'-二叔丁基联苯
描述
4,4’-di-tert-Butylbiphenyl is an organic compound with the molecular formula C20H26. It is a biphenyl derivative where each phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.
科学研究应用
4,4’-di-tert-Butylbiphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in radical reactions.
Biology: It serves as a model compound in studies of hydrophobic interactions and membrane dynamics.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: It is used in the production of polymers and as an additive in lubricants to enhance their thermal stability.
作用机制
Target of Action
The primary target of 4,4’-di-tert-Butylbiphenyl is alkyl halides . Alkyl halides are a class of organic compounds that contain a halogen atom bonded to an alkyl group. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mode of Action
4,4’-di-tert-Butylbiphenyl interacts with its target by accepting electrons from lithium metal to form a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, a class of organolithium reagents. These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds.
Biochemical Pathways
The primary biochemical pathway affected by 4,4’-di-tert-Butylbiphenyl involves the conversion of alkyl halides to alkyllithiums . This conversion is a key step in many organic synthesis reactions, leading to the formation of new carbon-carbon bonds. The downstream effects include the production of a wide range of organic compounds, depending on the specific alkyl halide and reaction conditions used.
Result of Action
The primary molecular effect of 4,4’-di-tert-Butylbiphenyl’s action is the formation of a radical anion that can convert alkyl halides to alkyllithiums . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reaction conditions.
Action Environment
The action, efficacy, and stability of 4,4’-di-tert-Butylbiphenyl can be influenced by various environmental factors. For instance, the presence of lithium metal is necessary for the compound to form the radical anion that is central to its mode of action . Additionally, the reaction conditions, including temperature and solvent, can also impact the compound’s effectiveness and stability.
生化分析
Biochemical Properties
4,4’-di-tert-Butylbiphenyl is known to accept electrons from Lithium metal to give a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums .
Cellular Effects
Its ability to accept electrons and form a radical anion suggests that it may influence cellular redox processes .
Molecular Mechanism
The molecular mechanism of 4,4’-di-tert-Butylbiphenyl involves the acceptance of electrons from Lithium metal to form a radical anion . This radical anion can then participate in further reactions, such as the conversion of alkyl halides to alkyllithiums .
Temporal Effects in Laboratory Settings
4,4’-di-tert-Butylbiphenyl is known to slowly decompose at room temperature . This suggests that its effects in laboratory settings may change over time due to degradation.
Metabolic Pathways
Its ability to form a radical anion suggests that it may participate in redox reactions .
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-di-tert-Butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-di-tert-Butylbiphenyl follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the molar ratios of reactants.
化学反应分析
Types of Reactions: 4,4’-di-tert-Butylbiphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form biphenyl derivatives with different substituents.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl structure.
相似化合物的比较
4,4’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of tert-butyl groups.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains pyridyl rings instead of phenyl rings.
Biphenyl: The parent compound without any substituents.
Uniqueness: 4,4’-di-tert-Butylbiphenyl is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
属性
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCEZNPAYWORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048193 | |
| Record name | 4,4'-Di-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-91-8 | |
| Record name | 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Di-tert-butyl-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Di-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DTBB participate in organolithium reactions?
A1: DTBB acts as an electron carrier in reactions involving lithium metal and organic substrates. [, , , ] It readily accepts an electron from lithium, forming a stable radical anion. This radical anion then transfers an electron to the organic substrate, generating the desired organolithium species.
Q2: What are the advantages of using DTBB in organolithium reactions?
A2: DTBB offers several advantages:
- Mild Reaction Conditions: Allows reactions to proceed at lower temperatures, minimizing side reactions. []
- Improved Selectivity: Facilitates selective lithiation, even in the presence of sensitive functional groups. [, ]
- Enhanced Reactivity: Generates highly reactive organolithium species that can participate in various transformations. [, ]
Q3: What is the molecular formula and weight of DTBB?
A3: The molecular formula of DTBB is C20H26, and its molecular weight is 266.43 g/mol.
Q4: Are there any characteristic spectroscopic data for DTBB?
A4: Yes, DTBB exhibits characteristic peaks in various spectroscopic techniques:
- NMR Spectroscopy: 1H and 13C NMR spectra show distinct signals for the aromatic protons and the tert-butyl groups, respectively. [, ]
- IR Spectroscopy: Characteristic peaks for C-H stretching vibrations of aromatic and aliphatic groups, as well as C-C stretching vibrations of the aromatic rings. []
Q5: Is DTBB compatible with common organic solvents?
A5: DTBB exhibits good solubility in aprotic solvents like tetrahydrofuran (THF), diethyl ether, and hexane, which are commonly used in organolithium chemistry. [, ]
Q6: How stable is DTBB under different storage conditions?
A6: DTBB is relatively stable under inert atmosphere and at low temperatures. Solutions of DTBB in THF are stable for over a week at 0°C and for more than 37 weeks at -25°C under argon. []
Q7: What types of reactions can DTBB catalyze?
A7: DTBB is a versatile catalyst in various organic reactions, including:
- Lithiation Reactions: Facilitates the generation of organolithium reagents from a variety of substrates, including alkyl halides, aryl halides, and sulfides. [, , , , , , ]
- Reduction Reactions: Promotes the reduction of carbonyl compounds, imines, and α,β-unsaturated carbonyl compounds. [, ]
- Coupling Reactions: Facilitates the homocoupling of aryl, heteroaryl, benzyl, and alkenyl Grignard reagents. []
Q8: Are there any examples of regioselective reactions using DTBB?
A8: Yes, DTBB has been successfully employed in regioselective SN2' reactions of functionalized organolithium compounds with allylic and propargylic halides. []
Q9: Have there been computational studies on DTBB-mediated reactions?
A9: Yes, computational studies, including DFT calculations, have been conducted to understand the mechanism of DTBB-catalyzed reactions, particularly in the context of gold(III) hydride complexes and indium-mediated allylations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


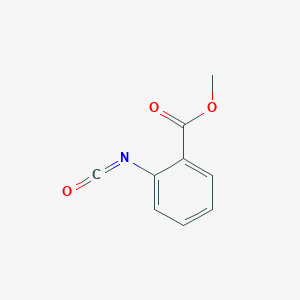


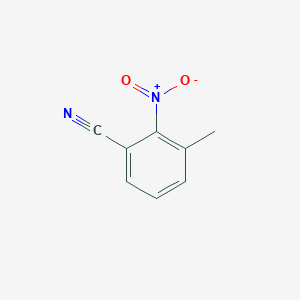
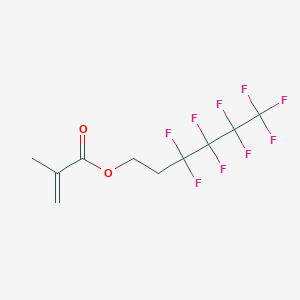

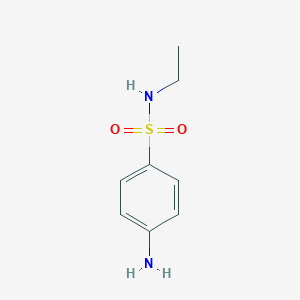


![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
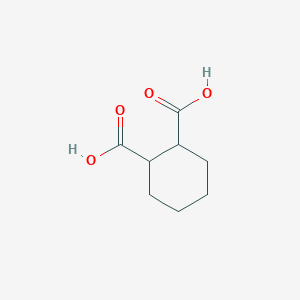
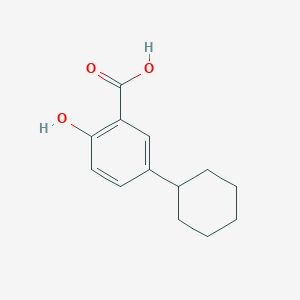
![sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B167931.png)
